molecular formula C8H6FIO B14038954 2-Fluoro-5-iodo-3-methylbenzaldehyde

2-Fluoro-5-iodo-3-methylbenzaldehyde

Cat. No.: B14038954
M. Wt: 264.03 g/mol
InChI Key: YQAIFYDLCCOTCE-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde typically involves the iodination of 2-Fluoro-3-methylbenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylbenzaldehyde depends on its specific application. In drug development, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodo-3-methylbenzaldehyde is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the benzaldehyde core. This unique arrangement imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3

InChI Key

YQAIFYDLCCOTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)I

Origin of Product

United States

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